2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)-
Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- is a synthetic organic compound belonging to the pyrimidinedione class. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and substituted phenyl compounds. Common synthetic routes may involve:
Condensation reactions: Combining pyrimidine derivatives with substituted phenyl compounds under acidic or basic conditions.
Reduction reactions: Using reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired dihydro form.
Substitution reactions: Introducing the propoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Further reduction to more saturated forms using reducing agents.
Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigating its biological activity and interactions with biomolecules.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering cellular pathways: Influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(3-methyl-4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-21-14-5-4-13(11-12(14)2)6-8-18-9-7-15(19)17-16(18)20/h4-5,11H,3,6-10H2,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKFOYXLMFQGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237223 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88655-25-8 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088655258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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